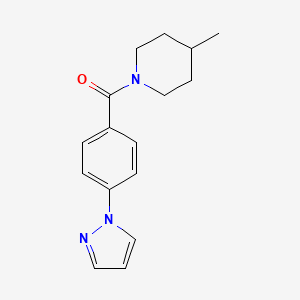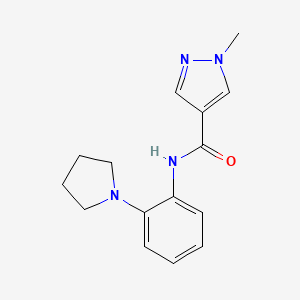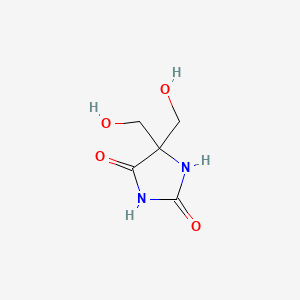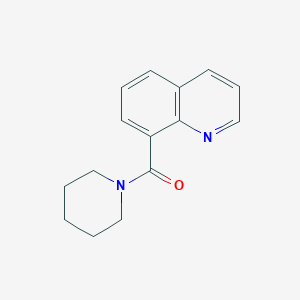![molecular formula C20H24N2O4S B7537064 N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide, also known as Mpsp, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Mpsp is a selective inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in regulating gene expression and protein function.
Mécanisme D'action
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide selectively inhibits the enzymatic activity of PRMT5 by binding to its active site. PRMT5 is responsible for the methylation of arginine residues in proteins, which plays a crucial role in regulating gene expression and protein function. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide leads to a decrease in protein methylation, which can result in altered gene expression and protein function.
Biochemical and Physiological Effects
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to have significant effects on cancer cell growth and survival, as well as on neuronal differentiation and synaptic plasticity. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide can lead to changes in gene expression and protein function, which can affect various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide is a highly selective inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in various cellular processes. However, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For the research of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide include the development of more potent and selective inhibitors of PRMT5 and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonamide with morpholine, followed by reduction with palladium on carbon to obtain 4-amino-3-nitrobenzenesulfonamide. This compound is then reacted with benzyl bromide and triethylamine to obtain N-benzyl-4-amino-3-nitrobenzenesulfonamide. Finally, N-benzyl-4-amino-3-nitrobenzenesulfonamide is reacted with 3-phenylpropanoyl chloride to obtain N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide.
Applications De Recherche Scientifique
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to have potential applications in cancer research, as PRMT5 is overexpressed in many types of cancer and plays a crucial role in cancer cell proliferation and survival. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to reduce cancer cell growth and induce cell death in vitro and in vivo. N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has also been studied for its potential applications in neurological disorders, as PRMT5 has been implicated in the regulation of neuronal differentiation and synaptic plasticity.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(11-8-17-4-2-1-3-5-17)21-16-18-6-9-19(10-7-18)27(24,25)22-12-14-26-15-13-22/h1-7,9-10H,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJVLJXOYCZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)


![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)